molecular formula C8H10N5NaO3 B1665007 Acyclovir sodium CAS No. 69657-51-8

Acyclovir sodium

カタログ番号: B1665007
CAS番号: 69657-51-8
分子量: 247.19 g/mol
InChIキー: DZPBMANDXYVOIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acyclovir sodium is a synthetic nucleoside analogue with antiviral properties. It is primarily used to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and other herpes viruses. This compound is available in various forms, including oral tablets, topical creams, and intravenous injections .

準備方法

Synthetic Routes and Reaction Conditions

Acyclovir sodium is synthesized through a multi-step process. The initial step involves the reaction of guanine with 2-(chloromethyl)oxirane to form 9-(2-hydroxyethoxymethyl)guanine. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving acyclovir in sodium hydroxide solution, followed by filtration and lyophilization to obtain a sterile lyophilized powder. This powder is then reconstituted with sterile water for injection .

化学反応の分析

Types of Reactions

Acyclovir sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation by sodium hypochlorite, which is commonly used in wastewater treatment .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation byproducts, which are analyzed to understand the environmental impact of this compound .

科学的研究の応用

Herpes Simplex Virus Infections

Acyclovir sodium is indicated for both initial and recurrent mucosal and cutaneous infections caused by HSV-1 and HSV-2. Clinical trials have demonstrated its efficacy in reducing the duration of viral excretion, new lesion formation, and promoting healing of lesions.

  • Case Study : In a randomized controlled trial involving 62 patients with herpes simplex encephalitis, those treated with acyclovir showed a significantly lower mortality rate (25%) compared to those treated with vidarabine (59%) at 12 months .
Indication Dosage Outcome
Herpes Simplex Encephalitis10 mg/kg every 8 hours for 10 daysReduced mortality and improved functional outcomes
Initial Genital Herpes200 mg every 4 hours for 5 daysDecreased duration of symptoms

Varicella-Zoster Virus Infections

Acyclovir is also effective in treating varicella-zoster virus infections, particularly in immunocompromised patients. Studies show that it can halt the progression of shingles and reduce cutaneous and visceral dissemination.

  • Case Study : A multicenter trial found that acyclovir significantly reduced the incidence of new lesions and the duration of pain in patients with zoster infections compared to placebo .
Indication Dosage Outcome
Shingles in Immunocompromised Patients500 mg/m² every 8 hours for 7 daysSignificant reduction in disease progression

Neonatal Herpes Simplex Virus Infection

Acyclovir is the treatment of choice for neonatal herpes infections, demonstrating improved survival rates compared to alternative therapies.

  • Case Study : In a study involving 202 infants with neonatal herpes simplex infections, those treated with acyclovir had lower mortality rates at one year compared to those receiving vidarabine .
Indication Dosage Outcome
Neonatal HSV Infection10 mg/kg every 8 hours for 10 daysImproved survival rates and reduced morbidity

Adverse Effects and Precautions

While acyclovir is generally well-tolerated, it can cause side effects such as renal toxicity, neurological effects, and hypersensitivity reactions. Monitoring renal function during treatment is essential due to the risk of crystallization in renal tubules.

  • Case Report : A patient developed hyponatremia during intravenous acyclovir therapy, which resolved upon discontinuation of the drug .

作用機序

Acyclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. After intracellular uptake, it is converted to acyclovir monophosphate by viral thymidine kinase. This monophosphate is further phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase, leading to chain termination and inhibition of viral replication .

類似化合物との比較

Similar Compounds

Uniqueness

Acyclovir sodium is unique due to its high selectivity for viral thymidine kinase and its relatively low cytotoxicity. This makes it a preferred choice for treating herpesvirus infections .

生物活性

Acyclovir sodium, a widely used antiviral medication, is primarily effective against infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and recent research findings.

Acyclovir is a deoxynucleoside analog that selectively inhibits viral DNA polymerase. The drug is initially phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is subsequently converted to acyclovir triphosphate. This active form has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to DNA chain termination during replication. The following table summarizes the conversion process and key interactions:

Conversion Step Enzyme Involved Resulting Compound
Acyclovir → Acyclovir MonophosphateViral Thymidine KinaseAcyclovir Monophosphate
Acyclovir Monophosphate → DiphosphateGuanylate KinaseAcyclovir Diphosphate
Acyclovir Diphosphate → TriphosphateNucleoside Diphosphate Kinase, etc.Acyclovir Triphosphate

Efficacy and Clinical Use

This compound is primarily indicated for the treatment of:

  • Herpes Simplex Virus Infections : Effective in both initial and recurrent episodes.
  • Varicella-Zoster Virus : Used in the treatment of chickenpox and shingles.
  • Cytomegalovirus (CMV) : Some studies suggest potential efficacy against CMV infections.

Case Studies

  • Herpes Simplex Encephalitis : A study involving patients with herpes simplex encephalitis demonstrated that intravenous acyclovir significantly reduced mortality rates when administered promptly.
  • Shingles Treatment : Research indicated that early administration of this compound in shingles patients reduced the duration of pain and accelerated healing.

Recent Research Findings

Recent studies have explored the potential of acyclovir derivatives in treating other viral infections, including COVID-19. Molecular docking studies revealed that certain acyclovir derivatives exhibit promising binding affinities to proteins associated with SARS-CoV-2, suggesting potential off-label uses for the drug in future antiviral therapies .

Summary of Molecular Docking Studies

The following table summarizes key findings from recent molecular docking studies on acyclovir derivatives:

Derivative ID Target Protein Binding Energy Score Potential Application
3RdRpLower than acyclovirPotential COVID-19 treatment
5DNA GyraseLower than acyclovirAntiviral research
14TopoisomeraseLower than acyclovirAntiviral research

Safety and Toxicology

While acyclovir is generally well-tolerated, it can cause side effects such as nephrotoxicity, particularly when administered intravenously. Monitoring renal function during treatment is essential. Recent reviews emphasize the importance of toxicological studies to ensure safe dosing levels and mitigate adverse effects .

特性

CAS番号

69657-51-8

分子式

C8H10N5NaO3

分子量

247.19 g/mol

IUPAC名

sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate

InChI

InChI=1S/C8H10N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3H,1-2,4H2,(H3,9,11,12,15);/q-1;+1

InChIキー

DZPBMANDXYVOIB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+]

異性体SMILES

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+]

正規SMILES

C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.[Na+]

外観

Solid powder

Color/Form

Crystals from methanol
Crystals from ethanol
White, crystalline powde

melting_point

256.5-257 °C
MP: Decomposes
256.5 - 257 °C

Key on ui other cas no.

69657-51-8

物理的記述

Solid

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid;  slightly soluble in water;  insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

9-((2-Hydroxyethoxy)methyl)guanine
Aci Sanorania
Aci-Sanorania
Acic
Aciclobeta
Aciclostad
Aciclovir
Aciclovir Alonga
Aciclovir Sanorania
aciclovir von ct
Aciclovir-Sanorania
Acifur
Acipen Solutab
Acivir
Activir
Acyclo V
Acyclo-V
Acycloguanosine
Acyclovir
Acyclovir Sodium
Alonga, Aciclovir
Antiherpes Creme
Avirax
Cicloferon
Clonorax
Cusiviral
Genvir
Herpetad
Herpofug
Herpotern
Herpoviric
Isavir
Laciken
Mapox
Maynar
Milavir
Opthavir
Sodium, Acyclovir
Solutab, Acipen
Supraviran
Viclovir
Vipral
Virax Puren
Virax-Puren
ViraxPuren
Virherpes
Virmen
Virolex
Virupos
Virzin
Wellcome 248U
Wellcome-248U
Wellcome248U
Zoliparin
Zovirax
Zycli

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acyclovir sodium
Reactant of Route 2
Acyclovir sodium
Reactant of Route 3
Acyclovir sodium
Reactant of Route 4
Reactant of Route 4
Acyclovir sodium
Reactant of Route 5
Acyclovir sodium
Reactant of Route 6
Acyclovir sodium
Customer
Q & A

    A: Acyclovir sodium itself is a prodrug that requires activation within infected cells. It becomes phosphorylated by viral thymidine kinase, an enzyme present in higher concentrations in herpesvirus-infected cells. [, , , ] This phosphorylation converts acyclovir into acyclovir triphosphate, its active form. Acyclovir triphosphate then competitively inhibits viral DNA polymerase, effectively halting viral DNA replication. [, , , ]

      A: No, this compound exhibits specific activity against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV). [, , , ] Its selective action on viral enzymes makes it less toxic to normal human cells. [, ]

        A: this compound has the molecular formula C8H11N5NaO3 and a molecular weight of 249.2 g/mol. []

          A: Studies have shown this compound to be highly stable in both dextrose 5% w/v and sodium chloride 0.9% w/v injections. [] The drug remained stable with minimal decomposition after 37 days of storage at both 25°C and 5°C. []

            A: this compound has limited oral bioavailability (20-30%) and a short half-life (2-3 hours) with poor plasma protein binding. []

              A: Researchers are investigating various drug delivery systems to overcome the limitations of conventional this compound therapy. Some of these strategies include: * Solid lipid microparticles: This approach aims to improve bioavailability by encapsulating the drug within lipid carriers. [] * Controlled-release matrix tablets: Utilizing natural polymers like tamarind seed polysaccharides, these tablets allow for a sustained release of the drug over an extended period. [] * Elastic liposomes: These liposomes demonstrate enhanced transdermal flux and improved drug entrapment efficiency compared to conventional liposomes. [] * Multivesicular liposomes: This system provides a sustained release profile, with approximately 70% of the drug released over 96 hours. []

                A: Yes, research indicates the potential for transdermal delivery of this compound. Elastic liposomes have shown promising results, achieving higher transdermal flux and deeper skin penetration compared to conventional formulations. []

                    A: this compound exhibits good tissue penetration, including into the cerebrospinal fluid, which is crucial for treating herpes simplex encephalitis. [, , ]

                    A: Yes, resistance to this compound can occur, particularly in immunocompromised patients. [, ] This resistance is often associated with mutations in the viral thymidine kinase gene, leading to reduced or altered enzyme activity. []

                    A: Foscarnet sodium, a direct inhibitor of viral DNA polymerase, has shown effectiveness against acyclovir-resistant strains. [] Continuous infusion of high-dose this compound has also been successful in treating some resistant cases. []

                    A: While generally well-tolerated, this compound can cause side effects such as nausea, vomiting, diarrhea, headache, and renal dysfunction. [] The intravenous formulation, particularly at high concentrations, has been associated with tissue necrosis at the injection site. []

                    A: Several factors contribute to the severity of extravasation injuries, including the concentration of the this compound solution, the volume extravasated, and the pH of the solution. [, ]

                  試験管内研究製品の免責事項と情報

                  BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。